

Effect of calcination temperature on barium carbonate properties

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Compound of Interest

Compound Name: Barium carbonate

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Technical Support Center: Barium Carbonate Calcination

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **barium carbonate**. It specifically addresses issues related to the effects of calcination temperature on the material's properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of calcination temperature on **barium carbonate**?

Calcination temperature significantly influences the physical and chemical properties of **barium carbonate** (BaCO_3), primarily causing its decomposition into barium oxide (BaO) and carbon dioxide (CO_2). This decomposition generally occurs at temperatures above 1025°C.^[1]

However, the presence of carbon can lower this decomposition temperature to a range of 800-1100°C.^[2] Beyond decomposition, calcination temperature also affects phase transformations, crystallite size, and particle morphology.

Q2: At what temperatures does **barium carbonate** undergo phase transformations?

Barium carbonate exhibits distinct phase transformations at elevated temperatures. It transforms from an orthorhombic to a hexagonal crystal structure at approximately 1079 K

(806°C) and subsequently from a hexagonal to a cubic structure at 1237 K (964°C).[3][4][5]

Q3: How does calcination temperature impact the particle and crystallite size of **barium carbonate**?

Increasing the calcination temperature generally leads to an increase in both the crystallite and particle size of **barium carbonate**.[6][7] This is attributed to the enhanced crystalline structure at higher temperatures. For instance, in nanoparticles synthesized via a gel-combustion method, the mean crystallite size was observed to increase with rising calcination temperatures.[6][7]

Q4: I am observing an incomplete reaction or the presence of **barium carbonate** in my final product after calcination. What could be the cause?

The presence of residual **barium carbonate** after calcination in a solid-state reaction (e.g., synthesis of barium titanate) is a common issue. This can be due to several factors:

- Insufficient Calcination Temperature: The temperature may not be high enough for the complete reaction to occur.
- Inadequate Dwell Time: The duration of the calcination process might be too short.
- Poor Homogeneity of Precursors: If the initial mixture of reactants is not uniformly mixed, localized areas may not react completely.
- Particle Size of Reactants: Larger precursor particles have a smaller surface area, which can hinder the reaction rate.

Q5: My ceramic glaze is showing blisters and pinholes after firing. Could **barium carbonate** be the cause?

Yes, the decomposition of **barium carbonate** during the firing of ceramic glazes can be a significant cause of defects like blisters and pinholes.[1] BaCO_3 decomposes to release carbon dioxide gas.[1] If this decomposition occurs after the glaze has started to melt, the gas can be trapped, leading to bubbles. The viscosity of the glaze melt can prevent these bubbles from escaping, resulting in surface imperfections.[1]

Troubleshooting Guide

Problem	Possible Causes	Recommended Solutions
Incomplete decomposition of BaCO ₃	1. Calcination temperature is too low. 2. Calcination time is too short. 3. Presence of CO ₂ in the furnace atmosphere, inhibiting the forward reaction.	1. Increase the calcination temperature. The decomposition of pure BaCO ₃ starts around 1025°C.[1] 2. Increase the dwell time at the target temperature. 3. Perform calcination in a stream of inert gas (e.g., nitrogen) to carry away the evolved CO ₂ .[2] 4. The presence of a reducing agent like carbon can lower the decomposition temperature to the 800-1100°C range.[2]
Undesirable particle/crystallite growth	1. Calcination temperature is too high. 2. Extended calcination duration.	1. Optimize the calcination temperature to achieve the desired particle size without excessive growth.[6][7] 2. Reduce the calcination time.
Formation of hard agglomerates	High calcination temperatures can lead to the formation of hard agglomerates that are difficult to disperse.	1. Use a lower calcination temperature if permissible for the reaction. 2. Employ milling or grinding steps after calcination to break up agglomerates.
Phase impurities in the final product	Incomplete reaction of BaCO ₃ with other precursors (e.g., in the synthesis of mixed metal oxides).	1. Ensure intimate mixing of the precursor powders. 2. Optimize the stoichiometry of the reactants. 3. Increase the calcination temperature and/or time to drive the reaction to completion.

Quantitative Data Summary

Table 1: Effect of Calcination Temperature on the Crystallite Size of BaCO_3 Nanoparticles

Calcination Temperature (°C)	Mean Crystallite Size (nm)	Crystal Phase
450	~30 (XRD), 1-10 (TEM)	Pure Orthorhombic[6][7]
600	Increased from 450°C	Pure Orthorhombic[6][7]
750	Increased from 600°C	Pure Orthorhombic[6][7]

Source: Data compiled from studies on BaCO_3 nanoparticles synthesized by the gel-combustion method.[6][7] Note the discrepancy between XRD and TEM results, which is attributed to XRD measuring crystallite size and TEM observing particle size.[6][7]

Table 2: Phase Transformations of **Barium Carbonate**

Temperature (K)	Temperature (°C)	Transformation
1079	806	Orthorhombic to Hexagonal[3][4][5]
1237	964	Hexagonal to Cubic[3][4][5]

Experimental Protocols

1. Experimental Protocol for Calcination of **Barium Carbonate** Nanoparticles (Gel-Combustion Method)

This protocol describes the calcination step for **barium carbonate** nanoparticles synthesized via a gel-combustion method to obtain a pure orthorhombic phase.

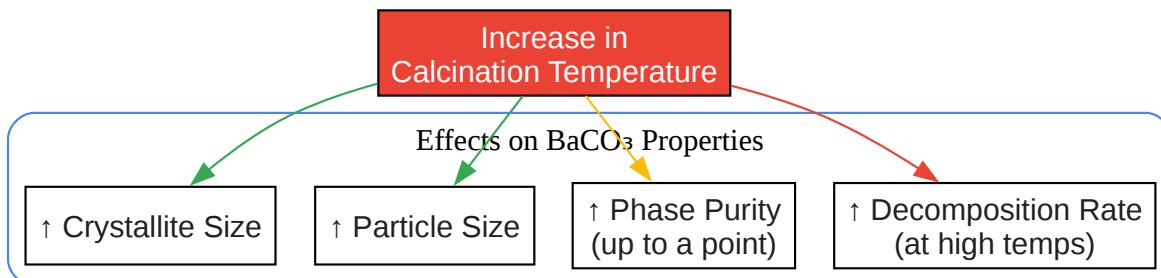
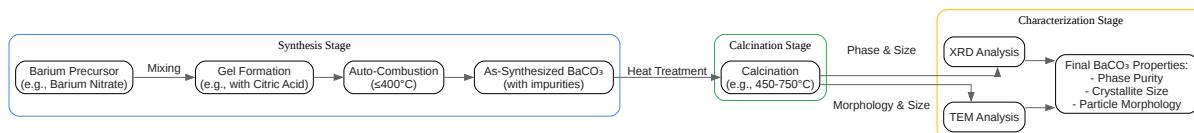
- Precursor: As-synthesized **barium carbonate** nanopowder from the auto-combustion of a gel (e.g., from barium nitrate and a fuel like citric acid).[6][7] The initial powder may contain additional phases.[6][7]

- Apparatus: High-temperature furnace.
- Procedure:
 - Place the as-synthesized powder in a suitable crucible (e.g., alumina).
 - Heat the powder in the furnace at a controlled ramp rate.
 - Calcine the powder at the desired temperature (e.g., 450°C, 600°C, or 750°C) for a specific duration to achieve the desired crystallinity and phase purity.[6][7]
 - After the dwell time, allow the furnace to cool down to room temperature.
 - Characterize the resulting powder using techniques such as X-Ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) to determine the crystal phase and crystallite/particle size.[6][7]

2. Characterization of Calcined **Barium Carbonate**

- Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal decomposition and phase transformations of **barium carbonate**.[3][5] TGA measures the change in mass with temperature, indicating decomposition, while DTA detects temperature differences between the sample and a reference, highlighting phase transitions.[3][5]
- X-Ray Diffraction (XRD): XRD is employed to identify the crystal structure (e.g., orthorhombic, hexagonal, cubic) and determine the crystallite size of the calcined **barium carbonate**.[6][7] The Scherrer formula can be used to estimate the crystallite size from the broadening of XRD peaks.[6][7]
- Transmission Electron Microscopy (TEM): TEM provides direct visualization of the particle size and morphology of the calcined **barium carbonate** nanoparticles.[6][7]

Visualizations



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